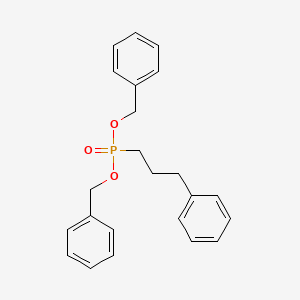
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tryptamine derivatives with isobutyl isocyanate, followed by cyclization to form the beta-carboline core. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and research applications.
化学反応の分析
Types of Reactions
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with modified functional groups.
科学的研究の応用
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a modulator of biological pathways and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting cellular signaling and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- N-(2-Methylpropyl)-9H-pyrido[3,4-b]indole-3-carboxamide
- N-(2-Methylpropyl)-9H-pyrido[2,3-b]indole-3-carboxamide
- N-(2-Methylpropyl)-9H-pyrido[4,3-b]indole-3-carboxamide
Uniqueness
N-(2-Methylpropyl)-9H-beta-carboline-3-carboxamide is unique due to its specific structural features and biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and therapeutic potential, making it a valuable subject for further research and development.
特性
CAS番号 |
84872-78-6 |
|---|---|
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC名 |
N-(2-methylpropyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C16H17N3O/c1-10(2)8-18-16(20)14-7-12-11-5-3-4-6-13(11)19-15(12)9-17-14/h3-7,9-10,19H,8H2,1-2H3,(H,18,20) |
InChIキー |
RMXSSQAWMOYSLD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


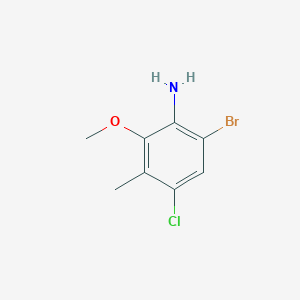
phosphanium bromide](/img/structure/B14406416.png)
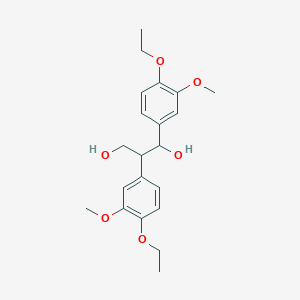
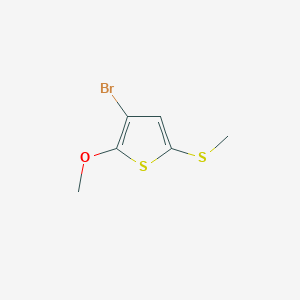
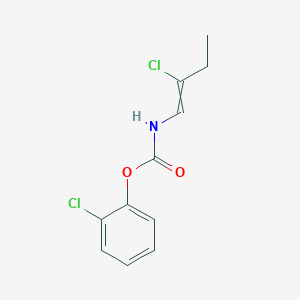
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
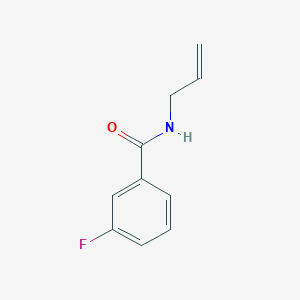

![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
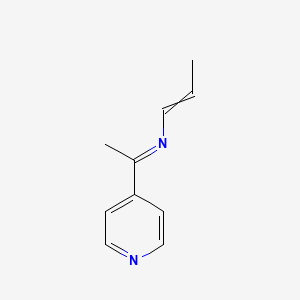
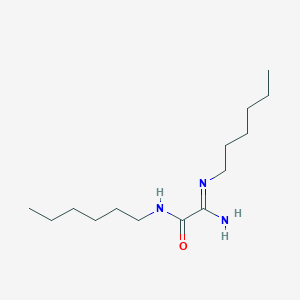
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
